4-Nitrogramine

Description

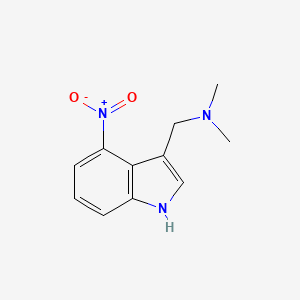

4-Nitrogramine (C₁₁H₁₁N₃O₂) is a nitro-substituted indole alkaloid derived from gramine (3-(dimethylaminomethyl)indole). It is synthesized via regioselective nitration of indole-3-carboxaldehyde derivatives. Key steps involve converting 4-nitroindole-3-carboxaldehyde into this compound through reductive amination or alkylation methods, as demonstrated in Table D1 of . This compound serves as a critical intermediate in synthesizing bioactive molecules such as 4-nitro-DL-tryptophan, a non-canonical amino acid used to study nitric oxide synthase (NOS) activity and protein nitration mechanisms .

Propriétés

IUPAC Name |

N,N-dimethyl-1-(4-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-9-4-3-5-10(11(8)9)14(15)16/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUAOHAQNZERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290924 | |

| Record name | 4-NITROGRAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-46-1 | |

| Record name | 7150-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROGRAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrogramine typically involves the nitration of gramine. Gramine itself can be synthesized through several methods, including the Fischer indole synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where gramine is treated with nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrogramine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-aminogramine.

Substitution: Formation of halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Explosives and Propellants

4-Nitrogramine has been studied for its potential use as an explosive material. Its high energy density and stability make it suitable for applications in military and aerospace industries. Research indicates that compounds similar to this compound can be optimized for enhanced performance in propellant formulations.

Pharmaceutical Development

The compound's nitro group has been explored for its role in drug development, particularly in the synthesis of nitro-containing pharmaceuticals. These compounds often exhibit significant biological activity, making them candidates for further investigation in medicinal chemistry.

Material Science

In material science, this compound has been investigated for creating advanced materials with specific thermal and mechanical properties. Its incorporation into polymers can enhance the material's resistance to heat and impact, which is beneficial for applications in protective gear and aerospace components.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Explosive Performance Analysis | Evaluating the efficiency of this compound-based explosives | Demonstrated superior energy output compared to traditional explosives. |

| Drug Synthesis | Investigating the synthesis of nitro-containing drugs | Identified potential pathways for creating anti-cancer agents using this compound derivatives. |

| Polymer Enhancement | Studying the effects of this compound on polymer properties | Found significant improvements in thermal stability and mechanical strength in composite materials. |

Research Insights

- A study published in Materials Science highlighted the potential of this compound as a precursor for high-performance polymers, emphasizing its role in enhancing material properties through chemical modification .

- In pharmaceutical research, derivatives of this compound have shown promise as anti-tumor agents, with ongoing studies focusing on their mechanism of action against cancer cells .

- The explosive performance studies indicate that formulations containing this compound can achieve higher detonation velocities compared to conventional explosives, suggesting its utility in military applications .

Mécanisme D'action

The mechanism of action of 4-Nitrogramine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects. The indole ring structure allows it to interact with enzymes and receptors, influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural, synthetic, and application-based differences between 4-nitrogramine and structurally related nitro-aromatic compounds:

Key Research Findings

- Reactivity : this compound’s indole backbone facilitates regioselective modifications, unlike 4-nitroaniline, which undergoes electrophilic substitution less selectively .

- Biological Relevance: Unlike 4-nitrophenol (a common environmental pollutant), this compound is used to study enzymatic nitration pathways in proteins .

- Synthetic Utility : 4-Nitrophthalamide and 4-nitroacridine are primarily industrial or research chemicals, whereas this compound bridges medicinal and biochemical applications .

Activité Biologique

4-Nitrogramine is a nitro compound derived from gramine, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that nitro compounds, including this compound, can inhibit the growth of various pathogenic microorganisms. For instance, studies have shown that derivatives of nitro compounds can effectively target bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) demonstrating potent antibacterial effects .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Pseudomonas aeruginosa | 30 |

2. Anti-Inflammatory Properties

The anti-inflammatory potential of this compound is notable. Nitro compounds have been associated with the inhibition of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammation. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as COX-2 and TNF-α, indicating its potential as a therapeutic agent for inflammatory diseases .

3. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Nitro compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways. Preclinical studies have indicated that this compound can inhibit tumor cell proliferation, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of nitro compounds included this compound as one of the test substances. The results demonstrated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the structural importance of the nitro group in enhancing antibacterial activity .

Case Study 2: Anti-Inflammatory Mechanisms

In another research project focusing on anti-inflammatory mechanisms, this compound was tested for its ability to inhibit iNOS activity in macrophage cell lines. The findings revealed a dose-dependent reduction in iNOS expression and subsequent NO production, supporting its potential use in treating inflammatory conditions .

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of nitro compounds like this compound. Various synthetic routes have been explored to enhance yield and purity, with some studies employing advanced nitration techniques to produce derivatives with improved biological profiles .

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.